3-Fluoro-5-iodobenzotrifluoride

Description

BenchChem offers high-quality 3-Fluoro-5-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

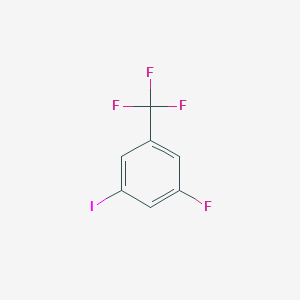

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIULLRVUJJWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673781 | |

| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-14-9 | |

| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Utility of a Trifunctional Aromatic Building Block

An In-depth Technical Guide to 3-Fluoro-5-iodobenzotrifluoride (CAS 1027513-14-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

3-Fluoro-5-iodobenzotrifluoride is a halogenated aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a fluorine atom, an iodine atom, and a trifluoromethyl (CF₃) group. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[1][2]

The strategic placement of these groups allows for orthogonal chemical modifications. The iodine atom provides a reactive site for introducing molecular complexity via cross-coupling reactions, while the electron-withdrawing fluorine and trifluoromethyl groups significantly influence the electronic properties of the molecule and any subsequent derivatives.[3] In drug discovery, the incorporation of fluorine and CF₃ moieties is a well-established strategy to enhance critical properties of a candidate molecule, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5] This guide provides a comprehensive overview of the known properties, safety protocols, and synthetic potential of 3-Fluoro-5-iodobenzotrifluoride.

Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its CAS number, molecular formula, and molecular weight. While extensive experimental data on its physical properties is not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 1027513-14-9 | [1][6][7] |

| Synonyms | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | [6][7][8] |

| Molecular Formula | C₇H₃F₄I | [1][6][7] |

| Molecular Weight | 290.00 g/mol | [1][6] |

| Appearance | Expected to be a colorless to light yellow liquid | [9] |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents (e.g., DCM, THF, DMSO). | [9][10] |

Anticipated Spectroscopic Characterization

For a researcher, confirming the identity and purity of a starting material is paramount. Based on the structure of 3-Fluoro-5-iodobenzotrifluoride, the following spectroscopic signatures are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Each signal would likely appear as a complex multiplet due to coupling with the fluorine atom and other protons.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and the carbon bonded to iodine will be shifted downfield.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A ¹⁹F NMR spectrum would show two distinct resonances: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which would appear as a singlet at a characteristic chemical shift.[10][11]

Safety, Handling, and Storage

3-Fluoro-5-iodobenzotrifluoride is classified as a hazardous substance. Strict adherence to safety protocols is essential.[6]

GHS Hazard Classification: [6]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Handling Recommendations: All handling should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6][12] Avoid inhalation of vapors and any direct contact with skin and eyes.[6]

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is 2-8°C, and it should be protected from light.[6] It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible synthesis for 3-Fluoro-5-iodobenzotrifluoride can be proposed based on standard aromatic chemistry transformations, likely starting from a more common precursor such as 3-fluoro-5-aminobenzotrifluoride. A Sandmeyer-type reaction is a classic and effective method for introducing an iodo group onto an aromatic ring.

Caption: Proposed workflow for the synthesis of 3-Fluoro-5-iodobenzotrifluoride.

Experimental Rationale:

-

Diazotization: The starting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Iodination: The diazonium intermediate is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the nitrogen gas (N₂) to form the stable carbon-iodine bond, yielding the final product.

Core Reactivity and Synthetic Utility

The primary value of 3-Fluoro-5-iodobenzotrifluoride lies in the reactivity of its carbon-iodine bond. This bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal scaffold for building molecular diversity in a drug discovery program.

Caption: Synthetic transformations enabled by the C-I bond of the title compound.

Applications in Research and Development

The true utility of 3-Fluoro-5-iodobenzotrifluoride is realized when it is incorporated into larger molecules designed for specific functions.

-

Medicinal Chemistry: As a fragment or intermediate, this compound allows for the introduction of the trifluoromethylphenyl group into a drug candidate. The CF₃ group is a bioisostere of several other groups and is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The fluorine atom can form beneficial hydrogen bonds or other polar interactions with protein targets, potentially increasing binding affinity and selectivity.[3][4]

-

Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers, liquid crystals, and other advanced materials.[2] The properties conferred by the fluoro and trifluoromethyl groups, such as thermal stability, chemical resistance, and specific dielectric properties, are highly desirable in these applications.[2]

-

¹⁹F NMR Probe: Once incorporated into a larger molecule or biologic, the fluorine atoms can serve as sensitive probes for ¹⁹F NMR studies to investigate binding events, conformational changes, or cellular uptake, as there is no background ¹⁹F signal in biological systems.[11]

Conclusion

3-Fluoro-5-iodobenzotrifluoride (CAS 1027513-14-9) is more than a simple chemical; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a reliable scaffold to build upon, offering a synthetically accessible iodine handle for diversification and the proven benefits of fluorine and trifluoromethyl substitution for modulating molecular properties. While detailed experimental data for the compound itself is sparse, its structural features and the well-understood chemistry of its functional groups provide a clear roadmap for its application in the synthesis of novel pharmaceuticals and advanced materials. Proper safety precautions are mandatory for its handling, but for the informed researcher, it represents a valuable asset in the pursuit of molecular innovation.

References

Sources

- 1. 1027513-14-9 | 3-Fluoro-5-iodobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CAS 1027513-14-9 | 1800-K-13 | MDL MFCD09800718 | 3-Fluoro-5-iodobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 8. 1027513-14-9|1-Fluoro-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis and characterization of 3-Fluoro-5-iodobenzotrifluoride

An In-depth Technical Guide: Synthesis and Characterization of 3-Fluoro-5-iodobenzotrifluoride

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Fluoro-5-iodobenzotrifluoride (CAS 1027513-14-9) is a trifunctionalized aromatic intermediate of significant interest. Its unique substitution pattern—a fluorine atom, an iodine atom, and a trifluoromethyl group—offers a versatile platform for constructing complex molecules through various cross-coupling and nucleophilic substitution reactions.[3] The iodine atom, in particular, serves as a valuable synthetic handle for introducing further molecular complexity via reactions such as Suzuki, Heck, and Sonogashira couplings.[4]

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of 3-Fluoro-5-iodobenzotrifluoride, starting from a commercially available precursor. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. We will delve into a detailed experimental protocol, a full suite of characterization techniques for structural verification and purity assessment, and critical safety protocols for handling the reagents and final product.

Section 1: Synthesis via Sandmeyer-type Reaction

The conversion of an aromatic primary amine to an aryl iodide is a classic and reliable transformation in organic synthesis. The most effective pathway involves the diazotization of the amine followed by displacement of the resulting diazonium salt with an iodide ion, a process often referred to as a Sandmeyer-type reaction.[5][6] This method is particularly advantageous as it proceeds under mild conditions and offers high regioselectivity.[4]

Principle and Mechanism

The synthesis is a two-stage, one-pot process:

-

Diazotization: The starting material, 3-Amino-5-fluorobenzotrifluoride, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C).[4] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid.[7][8] The primary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from protonated nitrous acid. A series of proton transfers and the elimination of a water molecule yield the highly reactive aryl diazonium salt intermediate.[8] Maintaining a low temperature is critical, as these diazonium salts are unstable and can decompose at higher temperatures.[7]

-

Iodination: The cold diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI).[9] The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide nucleophile proceeds readily, liberating nitrogen gas and forming the desired 3-Fluoro-5-iodobenzotrifluoride.[4] Unlike other Sandmeyer reactions that require copper(I) catalysts, iodination does not necessitate a metal catalyst.[9]

Synthetic Workflow

The overall process from starting material to purified product follows a logical sequence of chemical transformation and subsequent purification steps.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to 3-Fluoro-5-iodobenzotrifluoride: Synthesis, Properties, and Applications in Modern Chemistry

Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-5-iodobenzotrifluoride (CAS No: 1027513-14-9), a trifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document elucidates the molecule's core chemical structure, IUPAC nomenclature, and key physicochemical properties. A plausible, detailed synthetic pathway is proposed, complete with mechanistic rationale and a step-by-step laboratory protocol. The guide further explores the strategic applications of this building block, focusing on its utility in drug discovery—leveraging the unique electronic and steric properties of its fluoro, iodo, and trifluoromethyl substituents—and its potential in the development of advanced polymers. Safety, handling, and characterization techniques are also discussed, providing a holistic resource for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Profile

3-Fluoro-5-iodobenzotrifluoride is a synthetically versatile building block, distinguished by a unique 1,3,5-substitution pattern on a benzene ring. This arrangement of a fluorine atom, an iodine atom, and a trifluoromethyl group imparts a specific set of reactive and modulatory properties that are highly sought after in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

The definitive identification of this compound is crucial for accurate sourcing, reaction planning, and regulatory compliance.

-

IUPAC Name: 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene

-

Common Synonyms: 3-Fluoro-5-iodobenzotrifluoride[1]

-

CAS Number: 1027513-14-9[1]

-

Molecular Formula: C₇H₃F₄I[1]

Structural Visualization

The spatial arrangement of the substituents on the aromatic core is depicted below.

Caption: Chemical structure of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. The properties of 3-Fluoro-5-iodobenzotrifluoride are summarized below.

| Property | Value | Source |

| Molecular Weight | 290.0 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| Predicted Boiling Point | 186.3 ± 35.0 °C | [1] |

| Predicted Density | 1.943 ± 0.06 g/cm³ | [1] |

| Purity | ≥ 95% | |

| Storage Conditions | 2-8°C, protect from light | [1] |

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a plausible and robust laboratory-scale synthesis can be designed based on well-established organofluorine chemistry principles. The following proposed pathway begins with a commercially available starting material, 3-amino-5-fluorobenzotrifluoride.

Synthetic Workflow Visualization

The transformation from the starting aniline to the final iodinated product involves a classical Sandmeyer-type reaction sequence.

Caption: Proposed two-step synthesis of 3-Fluoro-5-iodobenzotrifluoride.

Step-by-Step Experimental Protocol

This protocol describes the conversion of 3-amino-5-fluorobenzotrifluoride to 3-fluoro-5-iodobenzotrifluoride.

Step 1: Diazotization of 3-Amino-5-fluorobenzotrifluoride

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-amino-5-fluorobenzotrifluoride (1.0 eq) with a 3M aqueous solution of hydrochloric acid (3.0 eq).

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate and to minimize the formation of phenolic side products.

-

-

Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer Reaction

-

Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in water.

-

Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

-

Expertise Note: The addition of the diazonium salt to the iodide solution, rather than the reverse, helps to keep the concentration of the unstable diazonium species low in the presence of the nucleophilic iodide, promoting the desired substitution.

-

-

Warming: Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to drive the reaction to completion.

-

Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-fluoro-5-iodobenzotrifluoride.

Applications in Research and Development

The unique combination of substituents makes 3-fluoro-5-iodobenzotrifluoride a powerful intermediate for creating complex molecular architectures.

A Trifunctional Building Block for Drug Discovery

Fluorinated compounds are prevalent in modern pharmaceuticals, and this building block offers three key features that medicinal chemists can exploit.[2]

-

Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing moiety and is highly lipophilic. Its incorporation into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[3]

-

Fluorine (F) Atom: A single fluorine atom can subtly modulate the acidity/basicity (pKa) of nearby functional groups, alter molecular conformation, and form specific hydrogen bonds or dipole interactions with biological targets, often leading to improved potency and selectivity.[2]

-

Iodine (I) Atom: The iodine atom is an exceptionally versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds.

Workflow: Utility in Cross-Coupling Reactions

The iodine substituent is the primary reactive site for building molecular complexity. This workflow illustrates its central role.

Caption: Application of 3-Fluoro-5-iodobenzotrifluoride in key cross-coupling reactions.

Potential in Materials Science

Beyond pharmaceuticals, fluorinated aromatic compounds are foundational to the development of high-performance materials.[4]

-

Polymer Science: Incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl motif into polymer backbones can significantly enhance thermal stability, chemical resistance, and hydrophobicity.[4][5]

-

Advanced Coatings: Materials derived from this intermediate can be used to create coatings with low surface energy (water and oil repellency) and high durability, suitable for aerospace, electronics, and protective applications.[4][5]

Safety and Handling

As with all specialized chemical reagents, proper handling of 3-fluoro-5-iodobenzotrifluoride is paramount to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | |

| Signal Word | Warning | [1] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][7]

-

Safe Handling: Avoid breathing vapors or mist.[6] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[8] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.[8]

First Aid and Spill Management

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

Spill Cleanup: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure adequate ventilation and prevent entry into drains.[6][7]

Conclusion

3-Fluoro-5-iodobenzotrifluoride is a high-value chemical intermediate that provides a powerful platform for innovation in both drug discovery and materials science. Its carefully arranged functional groups offer a synergistic combination of metabolic stability (from the CF₃ group), binding modulation (from the F atom), and unparalleled synthetic flexibility (from the I atom). The synthetic accessibility and predictable reactivity of this compound make it a strategic asset for researchers aiming to construct complex, high-performance molecules. Adherence to rigorous safety protocols is essential when handling this reactive and irritant compound.

References

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-iodobenzonitrile. PubChem. Retrieved from [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Anonymous. (n.d.).

-

ChemBK. (2024, April 9). 3-Iodobenzotrifluoride. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-NITROBENZOTRIFLUORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-iodobenzene. PubChem. Retrieved from [Link]

- Anonymous. (n.d.). Mastering Organic Synthesis: The Utility of 3-Fluoro-5-nitrobenzotrifluoride.

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.

Sources

- 1. 3-Fluoro-5-iodobenzotrifluoride | 1027513-14-9 [amp.chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Physicochemical Landscape of 3-Fluoro-5-iodobenzotrifluoride: A Technical Guide for Researchers

Introduction

In the intricate world of drug discovery and materials science, the precise understanding of a molecule's physical properties is paramount. These characteristics, such as boiling point and density, govern a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability. This technical guide delves into the physical properties of 3-Fluoro-5-iodobenzotrifluoride, a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceuticals and advanced materials.

Due to the limited availability of direct experimental data for 3-Fluoro-5-iodobenzotrifluoride (CAS Number: 1027513-14-9)[1], this guide will leverage data from structurally similar compounds to provide a comprehensive analysis. By examining the physical properties of its isomers and analogs, we can infer a probable range for the boiling point and density of the target molecule and, more importantly, understand the principles behind their experimental determination. This approach not only offers valuable predictive insights but also equips researchers with the foundational knowledge to characterize novel compounds.

Comparative Analysis of Physical Properties

To establish a predictive framework for the physical properties of 3-Fluoro-5-iodobenzotrifluoride, a comparative analysis of its structural analogs is essential. The following table summarizes the available data for compounds with similar structural motifs.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) |

| 3-Iodobenzotrifluoride | 401-81-0 | C₇H₄F₃I | 82-82.5 / 25 mmHg | 1.887 |

| 4-Iodobenzotrifluoride | 455-13-0 | C₇H₄F₃I | 185-186 / 745 mmHg | 1.851 |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | C₈H₃F₆I | 59-61 / 10 mmHg[2] | 1.919[2] |

| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | 1189352-83-7 | C₇H₃ClF₃I | Not available | Not available |

| 3-Fluoro-5-iodobenzonitrile | 723294-75-5 | C₇H₃FIN | Not available | Not available |

Note: Boiling points are reported at various pressures, which significantly influences the observed temperature.

Based on this comparative data, it is reasonable to predict that 3-Fluoro-5-iodobenzotrifluoride, as a liquid at room temperature, will exhibit a boiling point and density in a range similar to its isomers and analogs. The presence of a fluorine atom in place of a hydrogen atom (as in 3-Iodobenzotrifluoride) is expected to have a modest impact on these properties.

Experimental Determination of Physical Properties

A thorough understanding of the methodologies used to determine boiling point and density is crucial for assessing data quality and for the characterization of new chemical entities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation

A common and reliable method for determining the boiling point of a liquid is through distillation. This technique also serves as a purification method.

Experimental Protocol:

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (e.g., 3-Fluoro-5-iodobenzotrifluoride) is placed in the round-bottom flask, typically filled to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, where the pressure is reduced, thus lowering the boiling point.

Diagram of a Simple Distillation Apparatus

Caption: A schematic of a simple distillation apparatus.

Density Determination

Density is a fundamental physical property that is defined as the mass of a substance per unit volume.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid. A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.

Experimental Protocol:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed empty (m₁).

-

Sample Filling: The pycnometer is filled with the liquid sample (e.g., 3-Fluoro-5-iodobenzotrifluoride), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing with Sample: The filled pycnometer is weighed (m₂).

-

Calibration with Water: The process is repeated with a liquid of known density, typically deionized water, at the same temperature. The pycnometer is filled with water and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

where ρ_water is the density of water at the experimental temperature.

Workflow for Density Determination using a Pycnometer

Caption: A flowchart of the pycnometer method for density determination.

Conclusion

While direct experimental data for the boiling point and density of 3-Fluoro-5-iodobenzotrifluoride remains to be published, a robust estimation can be derived from the analysis of its structural isomers and analogs. This technical guide has provided a framework for understanding these key physical properties, not just in the context of this specific molecule, but as a broader methodological approach for the characterization of novel compounds. The detailed experimental protocols for boiling point and density determination serve as a practical resource for researchers, emphasizing the importance of rigorous and validated methods in chemical science. As research into halogenated benzotrifluorides continues to expand, the systematic characterization of their physical properties will be indispensable for unlocking their full potential in various scientific and industrial applications.

References

-

PubChem. 1-Iodo-3,5-bis(trifluoromethyl)benzene. [Link]

-

PubChem. Benzene, 1-iodo-3-(trifluoromethyl)-. [Link]

-

Chem-Impex. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

-

PubChem. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. [Link]

-

NIST. Benzene, 1-iodo-3-(trifluoromethyl)-. [Link]

-

PubChem. 3-Fluoro-5-iodobenzonitrile. [Link]

Sources

Electronic effects of fluorine and trifluoromethyl groups in 3-Fluoro-5-iodobenzotrifluoride

A Technical Guide to the Electronic Landscape of 3-Fluoro-5-iodobenzotrifluoride

Abstract

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine-containing substituents on aromatic scaffolds is a cornerstone of molecular design. The 3-fluoro-5-iodobenzotrifluoride molecule presents a compelling case study in the interplay of competing and reinforcing electronic effects. This technical guide provides an in-depth analysis of the distinct electronic contributions of the fluorine atom and the trifluoromethyl group within this specific meta-disubstituted framework. We will dissect the nuanced balance of inductive and resonance effects, quantify these properties using established parameters, and outline both experimental and computational methodologies for their characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique electronic properties of fluorinated aromatic building blocks.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine and fluorinated groups into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a mainstay in pharmaceutical development due to its strong electron-withdrawing nature and steric profile.[1][3] Similarly, the fluorine atom, while also highly electronegative, exhibits a more complex electronic character due to the interplay of inductive and resonance effects.[4][5]

3-Fluoro-5-iodobenzotrifluoride is a valuable synthetic intermediate that positions three distinct halogen and pseudo-halogen substituents on an aromatic ring. Understanding the cumulative electronic impact of the 3-fluoro and 5-(trifluoromethyl) groups is critical for predicting the molecule's reactivity, its potential for intermolecular interactions (such as halogen bonding), and its utility in the synthesis of more complex target structures. This guide will deconstruct these effects, providing both a theoretical framework and practical methodologies for their evaluation.

Deconstructing the Electronic Effects: A Tale of Two Fluorine Moieties

The net electronic effect of a substituent on an aromatic ring is governed by the interplay of two primary mechanisms: the inductive effect and the resonance effect.[6][7][8]

-

Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma (σ) bond framework, primarily driven by differences in electronegativity.[8]

-

Resonance (or Mesomeric) Effect (+R/-R): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[9] Groups with lone pairs can donate electron density (+R), while groups with π-bonds to electronegative atoms can withdraw it (-R).[10]

The Fluorine Atom: A Duality of Influence

The fluorine atom is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[4][11] However, its valence lone pairs are well-positioned to overlap with the π-system of the benzene ring, resulting in a weak electron-donating resonance effect (+R).[4] While the potent -I effect generally outweighs the +R effect, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution (a deactivating effect), the +R effect is still directionally significant, preferentially stabilizing intermediates at the ortho and para positions.[7][12]

The Trifluoromethyl (CF₃) Group: A Potent Inductive Withdrawer

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[13] Its effect is almost entirely due to the immense cumulative inductive pull of the three highly electronegative fluorine atoms. This potent -I effect significantly reduces the electron density of the aromatic ring.[3][13] Unlike a single fluorine atom, the CF₃ group has no lone pairs available for resonance donation, and its resonance effect is considered negligible or weakly withdrawing.[5] This makes the CF₃ group a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[12]

The Electronic Architecture of 3-Fluoro-5-iodobenzotrifluoride

In 3-fluoro-5-iodobenzotrifluoride, the fluorine and trifluoromethyl groups are positioned meta to each other. This arrangement leads to a reinforcement of their electron-withdrawing properties, creating a highly electron-deficient (electrophilic) aromatic ring.[14]

-

Reinforcing Deactivation: Both the F and CF₃ groups pull electron density from the ring via their strong -I effects. Their meta positioning ensures their deactivating influences are additive, significantly reducing the ring's nucleophilicity.

-

Directing Effects: For a hypothetical electrophilic substitution reaction, the directing effects would be antagonistic. The fluorine atom directs ortho and para to its position (positions 2, 4, and 6), while the CF₃ group directs meta to its position (positions 1 and 3, which are already substituted). The iodine atom, another deactivating but ortho-, para-director, would also influence regioselectivity. The net result is a complex reactivity profile where substitution is generally disfavored and would likely occur at the position least deactivated, typically position 2, which is ortho to fluorine and ortho to iodine.

Quantifying Electronic Influence: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters are derived from the dissociation of benzoic acids and provide a measure of the inductive (Field, F) and resonance (R) contributions.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Field Parameter (F) | Resonance Parameter (R) |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |

| -I | 0.35 | 0.18 | 0.42 | -0.24 |

| (Data sourced from Hansch et al., 1991)[15] |

The positive σ values for both F and CF₃ in the meta position indicate that both are electron-withdrawing from this position, reinforcing the deactivation of the ring in 3-fluoro-5-iodobenzotrifluoride.

Methodologies for Characterization

Probing the electronic environment of 3-fluoro-5-iodobenzotrifluoride requires a combination of spectroscopic and computational techniques.

Experimental Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for characterizing the local electronic environment of fluorine-containing molecules. The chemical shift of a fluorine nucleus is highly dependent on the electron density around it.

Objective: To measure the ¹⁹F NMR chemical shifts of the -F and -CF₃ groups in 3-fluoro-5-iodobenzotrifluoride to probe their respective electronic environments.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-fluoro-5-iodobenzotrifluoride in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as trifluorotoluene (C₆H₅CF₃) or trichlorofluoromethane (CFCl₃, though less common now due to environmental concerns), for precise chemical shift referencing.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals by removing ¹H-¹⁹F coupling.

-

-

Data Acquisition:

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum to the internal standard.

-

Expected Signals: Two distinct signals are expected: one for the single fluorine atom and one for the trifluoromethyl group.

-

Interpretation: The chemical shifts provide direct insight into the electronic shielding of each fluorine environment. Electron-withdrawing groups typically cause a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).[16][17] The relative positions of the -F and -CF₃ signals will reflect the overall electron-deficient nature of the aromatic ring.

-

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational chemistry provides powerful predictive insights into molecular properties that are difficult to measure directly. Calculating the electrostatic potential (ESP) map offers a vivid visualization of the electron distribution across the molecule.

Objective: To model the structure of 3-fluoro-5-iodobenzotrifluoride and calculate its electrostatic potential map to visualize the electronic effects of the substituents.

Methodology:

-

Structure Building: Construct the 3D structure of 3-fluoro-5-iodobenzotrifluoride using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Causality: An initial optimization is required to find the lowest energy conformation of the molecule. This ensures all subsequent calculations are performed on a physically realistic structure.

-

Protocol: Perform a geometry optimization using a standard DFT functional and basis set, such as B3LYP with the 6-31G(d) basis set. For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is necessary.

-

-

Frequency Analysis:

-

Causality: A frequency calculation must be performed on the optimized geometry to verify that it is a true energy minimum (i.e., no imaginary frequencies). This is a critical self-validation step.

-

Protocol: Run a frequency calculation at the same level of theory as the optimization.

-

-

Electrostatic Potential (ESP) Map Calculation:

-

Causality: The ESP map illustrates the charge distribution on the van der Waals surface of the molecule, providing a direct, visual representation of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Protocol: Using the optimized geometry, perform a single-point energy calculation with instructions to generate the ESP map.

-

-

Visualization and Interpretation:

-

Map the calculated ESP onto the molecule's electron density surface.

-

Expected Outcome: The map will show significant positive potential (blue/green color) around the aromatic ring and the hydrogen atoms, indicating high electron deficiency. The most negative potential (red/orange) will be localized on the fluorine and iodine atoms, reflecting their high electronegativity. This visualization provides compelling evidence for the powerful electron-withdrawing effects of the substituents.

-

Implications for Research and Development

The pronounced electron-deficient character of the 3-fluoro-5-iodobenzotrifluoride ring has several important consequences for its application:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the ring makes it a potential candidate for SₙAr reactions, particularly if a suitable leaving group is present or can be installed.

-

Tuning Basicity/Acidity: When incorporated into a larger molecule, this scaffold will significantly lower the pKa of nearby acidic protons and the pKb of nearby basic groups (e.g., anilines or pyridines).

-

Modulating Binding Interactions: The strong dipole moment and potential for halogen bonding (with the iodine atom) can be exploited to form specific, stabilizing interactions within a protein active site, enhancing binding affinity and selectivity.[1]

-

Materials Science: The thermal and chemical stability conferred by C-F bonds, combined with the unique electronic properties, makes such compounds interesting for the development of advanced polymers and organic electronic materials.[18][19]

Conclusion

The electronic properties of 3-fluoro-5-iodobenzotrifluoride are dominated by the powerful and reinforcing inductive electron withdrawal of the fluorine and trifluoromethyl substituents. While the fluorine atom possesses a weak, opposing resonance effect, the net result is a highly electron-deficient aromatic system. This distinct electronic signature makes the molecule a valuable and versatile building block for chemists aiming to fine-tune molecular properties. A thorough understanding of these foundational principles, validated through robust experimental and computational methods like ¹⁹F NMR and DFT, is essential for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Olah, G. A., & Olah, J. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences. [Link]

-

Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society. [Link]

-

Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]

-

Adcock, W., & Abeywickrema, A. N. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. [Link]

-

Powers, K. I., & Tuberquia, J. C. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Khan Academy. [Link]

-

Adcock, W., & Abeywickrema, A. N. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ConnectSci. [Link]

-

Legon, A. C., & Roberts, B. J. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics. [Link]

-

Demitri, N., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Crystal Growth & Design. [Link]

-

Quora. (2017). Does fluorine or chlorine have more of a resonance effect?. Quora. [Link]

-

Czeleń, P., & Szatyłowicz, H. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Omer, R. A., et al. (2024). Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]

-

Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry. [Link]

-

Bedi, R., et al. (2025). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. ACS Omega. [Link]

-

Czeleń, P., & Szatyłowicz, H. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. [Link]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. [Link]

-

ACS. (2025). Computational investigation of the structural and electronic effects of phenol, alkane, and halogen fully substituted acenes. American Chemical Society. [Link]

-

LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts. [Link]

-

Digital Commons @ LMU. (2025). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. Digital Commons @ Loyola Marymount University and Loyola Law School. [Link]

-

PubMed. (2025). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. PubMed. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Khan Academy. (2022). Worked ex - Resonance vs Inductive Effects. YouTube. [Link]

-

ResearchGate. (2025). Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

-

PubMed. (2001). Substituent effects on the edge-to-face aromatic interactions. PubMed. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

-

LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Chemistry LibreTexts. [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-iodobenzonitrile. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. quora.com [quora.com]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. connectsci.au [connectsci.au]

- 18. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-5-iodobenzotrifluoride: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine, particularly when present as a trifluoromethyl (-CF3) group, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] 3-Fluoro-5-iodobenzotrifluoride stands as a premier example of a highly functionalized aromatic building block, offering medicinal chemists a versatile platform for the synthesis of complex and potent therapeutic agents.

This technical guide provides an in-depth overview of 3-Fluoro-5-iodobenzotrifluoride, detailing its commercial availability, key chemical properties, and strategic applications in drug development. It is designed to serve as a practical resource for researchers, offering field-proven insights and validated experimental protocols to accelerate the discovery of next-generation pharmaceuticals.

Core Compound Information

| Property | Value |

| CAS Number | 1027513-14-9 |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol [5] |

| Synonyms | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene |

| Appearance | Typically a liquid |

The Trifecta of Functionality: A Chemist's Perspective

The utility of 3-Fluoro-5-iodobenzotrifluoride stems from the unique interplay of its three key functional groups on the benzene ring:

-

The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is a bioisostere for an isopropyl group but with a significantly different electronic character.[2] Its presence enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can favorably modulate the pKa of nearby functional groups.[1][3][4]

-

The Fluoro Group (-F): As the most electronegative element, the fluorine atom can alter the electronic distribution of the aromatic ring, influence conformation, and form key hydrogen bonds or other non-covalent interactions with protein targets, thereby enhancing binding affinity and selectivity.[2]

-

The Iodo Group (-I): The iodine atom is the workhorse for synthetic diversification. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile and precise introduction of various molecular fragments, a critical step in building libraries of potential drug candidates.

Commercial Availability and Suppliers

3-Fluoro-5-iodobenzotrifluoride is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%, which is suitable for sensitive synthetic applications.

| Supplier | Typical Purity | Notes |

| Alachem Co., Ltd. | ≥ 98% | Offers documentation such as COA, SDS, and Route of Synthesis (ROS).[5] |

| ChemicalBook | Varies by listing | A platform connecting multiple suppliers from various regions.[3] |

| SynQuest Laboratories, Inc. | Not specified | A well-established supplier of fluorinated building blocks. |

| Fluorochem | 95% | Provides detailed safety information and documentation. |

| Capot Chemical Co., Ltd. | ≥ 98% (HPLC) | Offers a range of package sizes from grams to multi-kilogram quantities. |

| Ambeed, Inc. | 98% | Available through distributors like Sigma-Aldrich.[6] |

This is a representative list and not exhaustive. Researchers should always request a certificate of analysis (COA) to verify the purity and identity of the material before use.

Spectroscopic Characterization: A Validating System

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

¹³C NMR: The carbon NMR will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a characteristic quartet due to C-F coupling. The carbons bonded to fluorine and iodine will also exhibit distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group.[1][7][8]

Strategic Applications in Drug Discovery: Palladium Cross-Coupling Reactions

The primary application of 3-Fluoro-5-iodobenzotrifluoride in drug discovery is as a key intermediate in palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound.[9][10] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl motifs, which are prevalent in many classes of drugs, including kinase inhibitors.[11][12]

Representative Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzotrifluoride with a Heterocyclic Boronic Acid

This protocol is adapted from established procedures for similar aryl iodides and serves as a reliable starting point for optimization.[9][12][13]

Materials:

-

3-Fluoro-5-iodobenzotrifluoride (1.0 eq)

-

Heterocyclic Boronic Acid (e.g., Pyrazole-4-boronic acid) (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-Fluoro-5-iodobenzotrifluoride, the boronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.

-

Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[5][14] This reaction is of paramount importance in medicinal chemistry, as the N-aryl moiety is a key pharmacophore in a vast number of drugs targeting a wide range of diseases.[15][16]

Representative Protocol: Buchwald-Hartwig Amination of 3-Fluoro-5-iodobenzotrifluoride with a Secondary Amine

This protocol is based on well-established procedures and provides a robust starting point for the synthesis of N-aryl amines.[14][15][16][17]

Materials:

-

3-Fluoro-5-iodobenzotrifluoride (1.0 eq)

-

Secondary Amine (e.g., Piperazine derivative) (1.2 eq)

-

Palladium Catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3) (1-3 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos) (1.5-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4 eq)

-

Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the ligand, the base, 3-Fluoro-5-iodobenzotrifluoride, and the amine.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Case Study: A Building Block for Tyrosine Kinase Inhibitors

The 3-(trifluoromethyl)phenyl motif is a common feature in many targeted cancer therapies, particularly tyrosine kinase inhibitors. A patent for novel pyrimidinylaminobenzamides as inhibitors of kinases like c-erbB2 (HER-2) describes the use of 3-fluoro-5-(trifluoromethyl)-benzonitrile as a key starting material.[4] This nitrile is a direct synthetic precursor to 3-Fluoro-5-iodobenzotrifluoride, highlighting the value of this substitution pattern in the synthesis of potent oncological agents. The patent describes reacting the nitrile with 2-methylimidazole, demonstrating the utility of the fluoro group as a leaving group in nucleophilic aromatic substitution under forcing conditions, a complementary reactivity to the iodide's role in cross-coupling.[4]

Safety and Handling

As with all halogenated aromatic compounds, 3-Fluoro-5-iodobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation. Combustible liquid.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames.[13][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light, as aryl iodides can be light-sensitive.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.[2][6][13][18][19]

Conclusion

3-Fluoro-5-iodobenzotrifluoride is a powerful and versatile building block for modern drug discovery. Its unique combination of a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties and binding interactions, and an iodine atom for facile synthetic diversification makes it an invaluable tool for medicinal chemists. The commercial availability of this compound, coupled with the robust and well-understood palladium-catalyzed reactions in which it participates, ensures its continued importance in the synthesis of complex pharmaceutical agents. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the strategic advantages of 3-Fluoro-5-iodobenzotrifluoride to accelerate their drug discovery programs.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. fishersci.com [fishersci.com]

- 3. 3-Fluoro-5-iodobenzotrifluoride(1027513-14-9) 1H NMR spectrum [chemicalbook.com]

- 4. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzotrifluoride

<

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly relevant application: the synthesis of fluorinated biaryl compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.[2][3] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[4]

Our substrate of interest, 3-Fluoro-5-iodobenzotrifluoride, presents a unique synthetic challenge and opportunity. The presence of two distinct electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—significantly modulates the electronic properties of the aromatic ring. This electronic deficiency activates the carbon-iodine bond towards oxidative addition, a critical step in the catalytic cycle.[5] However, it also increases the risk of side reactions, such as deiodination.[6] This application note provides a comprehensive, experience-driven guide to successfully navigate the Suzuki-Miyaura coupling of this valuable building block.

Mechanistic Underpinnings: A Step-by-Step Look at the Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of three key steps centered around a palladium catalyst.[7][8]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (3-Fluoro-5-iodobenzotrifluoride) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a Pd(II) species.[8] The reactivity of the aryl halide is a critical factor here, with the order of reactivity generally being I > Br > Cl.[8]

-

Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester derivative) is transferred to the palladium center.[9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12] The exact mechanism of transmetalation can vary depending on the reaction conditions.[9]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameter Optimization: A Guide to Informed Decision-Making

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate as electronically distinct as 3-Fluoro-5-iodobenzotrifluoride, a systematic approach to optimization is essential.

The Catalyst System: Palladium Source and Ligand Choice

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While numerous palladium sources are available, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used and often effective choice due to its commercial availability and ease of handling.[13][14][15][16] However, for challenging substrates, more advanced catalyst systems comprising a palladium(II) precatalyst, such as Pd(OAc)2, in combination with a bulky, electron-rich phosphine ligand often provide superior results.[1][17] These ligands facilitate both the oxidative addition and reductive elimination steps.[15]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[9][12] Its primary function is to activate the boronic acid, forming a more reactive boronate "ate" complex that facilitates transmetalation.[10][12][18] The choice of base can significantly impact reaction efficiency and should be tailored to the specific substrates and solvent system.

-

Inorganic Bases: Carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are the most commonly employed bases.[12][19] They offer a good balance of reactivity and functional group compatibility. For substrates prone to decomposition, milder bases like potassium carbonate are often a prudent first choice.[6]

-

Organic Bases: In certain cases, particularly when dealing with base-sensitive functional groups, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be advantageous.[12]

Solvent Selection: Influencing Reactivity and Solubility

The solvent system must not only solubilize the reactants but can also influence the catalytic activity.[20][21] A mixture of an organic solvent and water is often employed.[22] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Common Solvent Systems: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used organic solvents, often in combination with water.[8][22]

-

Solvent Quality: It is imperative to use high-purity solvents, as trace impurities can poison the catalyst and impede the reaction.[23]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Fluoro-5-iodobenzotrifluoride with a generic arylboronic acid.

Materials:

-

3-Fluoro-5-iodobenzotrifluoride

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%)

-

Potassium carbonate (K2CO3) (2.0 - 3.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Fluoro-5-iodobenzotrifluoride (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio). The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (3 mol%), to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |

| Arylboronic Acid (eq.) | 1.2 | 1.1 - 1.5 | A slight excess ensures complete consumption of the aryl iodide. |

| Catalyst Loading (mol%) | 3 | 1 - 5 | Balances reaction efficiency with cost and ease of removal. |

| Base (eq.) | 2.5 | 2.0 - 3.0 | Sufficient base is required to drive the transmetalation step. |

| Solvent Ratio (Toluene:Water) | 4:1 | 4:1 - 10:1 | The aqueous phase is crucial for dissolving the base and activating the boronic acid. |

| Temperature (°C) | 90 | 80 - 110 | Higher temperatures can increase reaction rates but may also promote side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, low temperature, poor solubility of reagents. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, increase reaction temperature, try a different solvent system (e.g., dioxane/water). |

| Formation of Homocoupled Product | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Rigorously exclude oxygen from the reaction, ensure complete reduction of any Pd(II) precatalyst.[8] |

| Protodeboronation of Boronic Acid | Prolonged reaction times at elevated temperatures, presence of excess water. | Optimize reaction time, use a minimal amount of water necessary for the reaction.[24] |

| Deiodination of Starting Material | Catalyst system, base, or solvent choice may favor this side reaction. | Screen different phosphine ligands, use a milder base (e.g., KF), try anhydrous conditions with a suitable base.[6][24] |

Conclusion

The Suzuki-Miyaura coupling of 3-Fluoro-5-iodobenzotrifluoride is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst system, base, and solvent, is key to achieving high yields and minimizing side reactions. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.